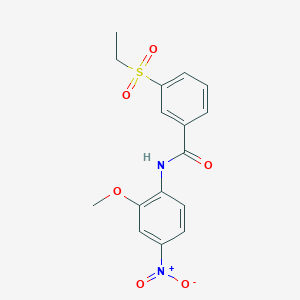![molecular formula C21H16N2OS B2590589 N-[2-(1,3-ベンゾチアゾール-2-イル)フェニル]-4-メチルベンゾアミド CAS No. 313959-44-3](/img/structure/B2590589.png)
N-[2-(1,3-ベンゾチアゾール-2-イル)フェニル]-4-メチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties
将来の方向性
作用機序
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide is a benzothiazole derivative that has been synthesized and studied for its potential biological activities Benzothiazole derivatives have been known to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . This interaction could result in changes at the molecular level, disrupting the normal functioning of the target and leading to the observed biological effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways crucial for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide would need further investigation.
Result of Action
Based on the reported biological activities of similar benzothiazole derivatives, it can be inferred that this compound may exhibit inhibitory effects on the growth of certain bacteria, such as mycobacterium tuberculosis .
生化学分析
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can alter the expression of genes involved in cell cycle regulation and metabolism, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups . This inhibition can lead to the disruption of signaling pathways and cellular processes. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes . These interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of cellular processes, such as cell proliferation and metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates . This metabolism can lead to the formation of active or inactive metabolites, affecting the compound’s biological activity. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can influence metabolic flux and metabolite levels, altering cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . For instance, it can bind to albumin, a protein that transports various molecules in the bloodstream . This binding can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting.
Subcellular Localization
The subcellular localization of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can be targeted to the mitochondria, affecting cellular metabolism and energy production . These subcellular localization mechanisms are crucial for understanding the compound’s mode of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide typically involves the coupling of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
Step 1: Synthesis of 2-aminobenzothiazole from o-aminothiophenol and carbon disulfide.
Step 2: Coupling of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Methylbenzamide: A simple amide used in organic synthesis.
Benzothiazole: The parent compound with diverse biological activities.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of the benzothiazole ring with a 4-methylbenzamide moiety enhances its potential as a therapeutic agent and its versatility in various applications .
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-10-12-15(13-11-14)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDZGHGMAMEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)



![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)
![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)
![4-amino-N-[2-(morpholin-4-yl)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2590517.png)
![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2590518.png)

![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)


![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)
